4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride, also known as BCN or NCS-1, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl chlorides and is a versatile reagent that can be used in a variety of chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride involves the reaction of the sulfonyl chloride group with the amine group of a protein or peptide. This results in the formation of a sulfonamide bond, which is stable under a wide range of conditions. The reaction is typically carried out in the presence of a base such as triethylamine, which helps to deprotonate the amine group and make it more reactive.
Biochemical and Physiological Effects:
4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride has been shown to be non-toxic and non-carcinogenic in animal studies. It is also stable under a wide range of conditions, which makes it useful for a variety of applications. However, it should be noted that 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride is a reactive reagent and can potentially modify other biomolecules in addition to proteins and peptides.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride is that it is a versatile reagent that can be used for a variety of applications. It is also stable under a wide range of conditions, which makes it useful for many different experiments. However, one limitation of using 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride is that it is a reactive reagent that can potentially modify other biomolecules in addition to proteins and peptides. It is also important to use appropriate safety precautions when working with 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride, as it is a corrosive and toxic compound.
Future Directions
There are many potential future directions for the use of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride in scientific research. One area of interest is the development of new methods for protein labeling and imaging using 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride. Another area of interest is the use of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride for the modification of other biomolecules such as nucleic acids and lipids. Additionally, 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride could be used in the development of new therapeutics for the treatment of diseases such as cancer and Alzheimer's.
Scientific Research Applications
4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride has been widely used in scientific research as a reagent for the modification of proteins and peptides. It can be used to introduce a sulfonamide group into a protein or peptide, which can then be used for a variety of purposes such as protein labeling, immobilization, and purification. 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride can also be used to crosslink proteins or peptides, which can be useful for studying protein-protein interactions.
properties
IUPAC Name |
4-bromo-2-chloro-3-cyanobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NO2S/c8-5-1-2-6(14(10,12)13)7(9)4(5)3-11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOKNDSBDLOHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226052 | |
Record name | Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1805581-04-7 | |
Record name | Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805581-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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